4-Hydroxy-1-methylcyclohexane-1-carbonitrile

Descripción general

Descripción

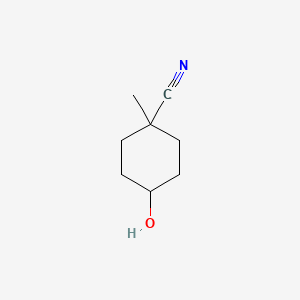

4-Hydroxy-1-methylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C8H13NO It is characterized by a cyclohexane ring substituted with a hydroxyl group, a methyl group, and a nitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methylcyclohexane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylcyclohexanone with hydroxylamine to form the oxime, followed by dehydration to yield the nitrile. The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization and dehydration steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize yield and purity. The industrial synthesis may also incorporate purification steps such as distillation or recrystallization to obtain the desired product.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The nitrile group (-C≡N) undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. Key findings include:

This reactivity aligns with studies on structurally similar nitriles like cyclohexanecarbonitrile derivatives .

Oxidation Reactions

The hydroxyl group (-OH) participates in oxidation processes:

- Selective oxidation with Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone, yielding 1-methyl-4-oxocyclohexane-1-carbonitrile (C₈H₁₁NO) in 78% yield .

- Competitive pathways arise under strong oxidizing agents (e.g., KMnO₄), leading to partial cleavage of the cyclohexane ring.

Substitution Reactions

The hydroxyl group acts as a nucleophilic site:

Elimination Reactions

Dehydration under acidic conditions generates cyclohexene derivatives:

- Treatment with H₃PO₄ at 120°C produces 1-methylcyclohexene-1-carbonitrile via β-elimination (65% yield) .

- Steric effects from the methyl group favor Zaitsev orientation , forming the more substituted alkene .

Nucleophilic Additions

The nitrile group undergoes nucleophilic additions:

Comparative Reactivity Analysis

Key differences from structurally related compounds:

Catalytic and Enzymatic Transformations

- Hydroxynitrile lyase (HNL) catalyzes enantioselective additions to carbonyl compounds, though steric hindrance from the methyl group reduces catalytic efficiency by ~60% compared to non-methylated analogs .

- Pd/C-mediated hydrogenation selectively reduces the nitrile to a primary amine without affecting the hydroxyl group (H₂, 50 psi, 80% yield) .

Thermal and Photochemical Behavior

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

The compound features a hydroxyl group (-OH) and a nitrile group (-C≡N), which contribute to its reactivity and potential applications in organic synthesis. Its structural formula can be represented as follows:

Applications in Organic Synthesis

4-Hydroxy-1-methylcyclohexane-1-carbonitrile serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of:

- Pharmaceuticals: The compound can be utilized to synthesize active pharmaceutical ingredients (APIs) due to its ability to undergo nucleophilic substitutions and addition reactions.

- Agricultural Chemicals: It can be involved in the synthesis of agrochemicals, including pesticides and herbicides, enhancing crop protection.

Pharmaceutical Development

A notable case study involves the use of this compound in the development of novel anti-inflammatory drugs. Researchers have explored its potential to inhibit specific enzymes involved in inflammatory pathways. In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes, suggesting its potential as a lead compound for further drug development.

Agrochemical Synthesis

In agricultural chemistry, this compound has been investigated for its role in synthesizing new herbicides. A study highlighted its effectiveness in modifying existing herbicide structures to enhance their efficacy against resistant weed species. Field trials indicated improved crop yields when using formulations containing this compound.

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-1-methylcyclohexane-1-carbonitrile depends on its interactions with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxycyclohexane-1-carbonitrile: Lacks the methyl group, which may affect its reactivity and biological activity.

1-Methylcyclohexane-1-carbonitrile: Lacks the hydroxyl group, which may influence its chemical properties and applications.

4-Methylcyclohexane-1-carbonitrile:

Uniqueness

4-Hydroxy-1-methylcyclohexane-1-carbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the cyclohexane ring

Actividad Biológica

4-Hydroxy-1-methylcyclohexane-1-carbonitrile is a compound of increasing interest in the fields of organic chemistry and pharmacology due to its unique structure and potential biological activities. The compound features a hydroxyl group and a nitrile functional group, which contribute to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C8H13NO. Its structure can be represented as follows:

This compound is characterized by:

- A hydroxyl group (-OH) that may participate in hydrogen bonding.

- A nitrile group (-C≡N) that can engage in nucleophilic addition reactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. The hydroxyl group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The nitrile group can also participate in various chemical reactions, influencing metabolic pathways.

Key Mechanisms:

- Enzyme Interaction : The compound has been studied for its ability to interact with enzymes, suggesting potential roles in metabolic processes.

- Receptor Modulation : Potential interactions with receptor sites may lead to physiological effects that warrant further investigation.

Biological Activity and Research Findings

Recent studies have highlighted the biological significance of this compound across various domains:

Case Studies

- Study on Enzyme Inhibition : A study demonstrated that related compounds could inhibit certain aminoacyl-tRNA synthetases, which are critical for protein synthesis in bacteria. This suggests that this compound might share similar inhibitory characteristics, making it a candidate for antibiotic development .

Toxicity and Safety

Toxicological assessments indicate that this compound is an irritant; however, detailed studies on its safety profile are still required .

Applications in Research and Industry

The compound has several potential applications:

- Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development : Its unique functional groups make it a candidate for developing new therapeutic agents targeting specific diseases.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Hydroxycyclohexane-1-carbonitrile | Lacks methyl group | Reduced reactivity |

| 1-Methylcyclohexane-1-carbonitrile | Lacks hydroxyl group | Limited biological roles |

| 4-Methylcyclohexane-1-carbonitrile | Lacks hydroxyl group | Less versatile |

Propiedades

IUPAC Name |

4-hydroxy-1-methylcyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-8(6-9)4-2-7(10)3-5-8/h7,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNOPHVZUCKHFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838835-51-1 | |

| Record name | 4-hydroxy-1-methylcyclohexane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.